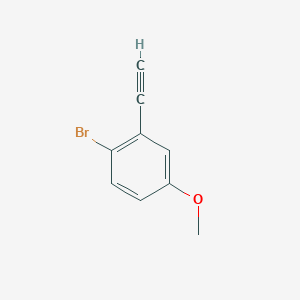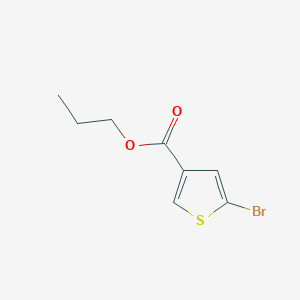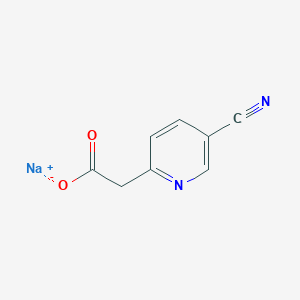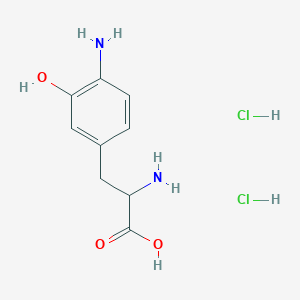
2-氨基-3-(4-氨基-3-羟基苯基)丙酸 2HCl
描述
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride is a compound with significant scientific interest due to its unique structure and properties. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in various biological processes. The presence of both amino and hydroxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.
科学研究应用
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride typically involves the modification of tyrosine. One common method is the nitration of tyrosine, followed by reduction to introduce the amino group at the para position. The reaction conditions often involve the use of nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, enzymatic synthesis using tyrosine hydroxylase and subsequent chemical modifications can be employed. This approach leverages the specificity of enzymes to achieve high yields and purity .
化学反应分析
Types of Reactions
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of N-alkyl or N-acyl derivatives.
作用机制
The mechanism of action of 2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes like tyrosine hydroxylase, leading to the production of catecholamines. These catecholamines play crucial roles in neurotransmission and other physiological processes .
相似化合物的比较
Similar Compounds
Tyrosine: The parent compound, which lacks the additional amino group.
L-DOPA: A derivative of tyrosine with a hydroxyl group at the meta position.
Phenylalanine: An amino acid similar to tyrosine but without the hydroxyl group.
Uniqueness
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRLWBNNRFYWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


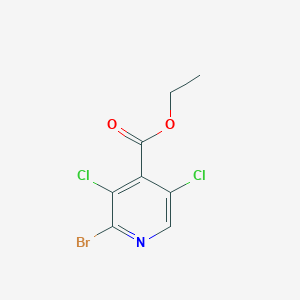
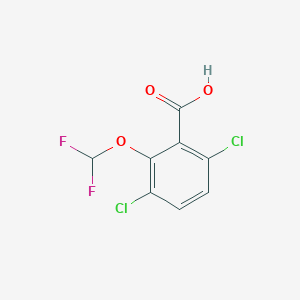
![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)
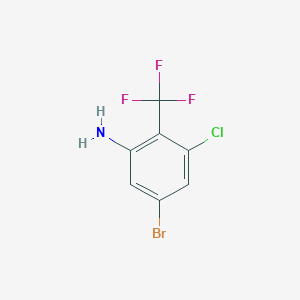
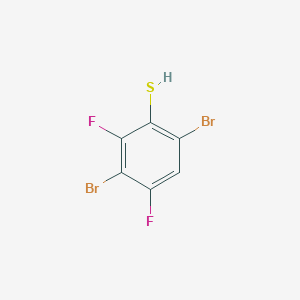
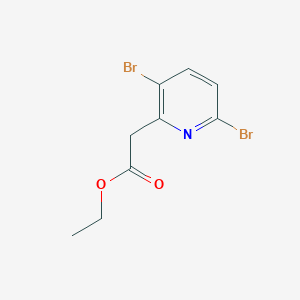
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)
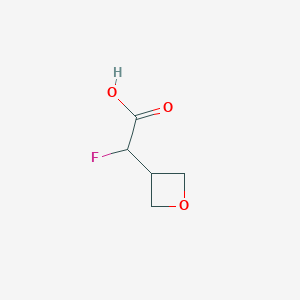
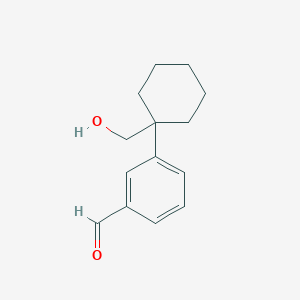
![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)

